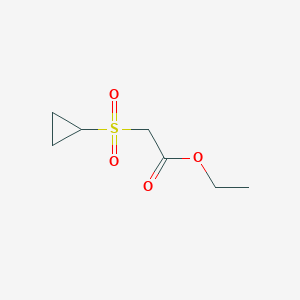

Ethyl 2-(Cyclopropylsulfonyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-cyclopropylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVKOQHVBGXGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(Cyclopropylsulfonyl)acetate

CAS Number: 1349719-17-0

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(Cyclopropylsulfonyl)acetate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into its core physicochemical properties, synthesis methodologies with mechanistic insights, and its emerging applications, particularly in medicinal chemistry.

Introduction: The Emergence of a Versatile Building Block

Ethyl 2-(Cyclopropylsulfonyl)acetate stands at the confluence of several key structural motifs that are highly valued in modern drug discovery. The incorporation of a cyclopropyl ring and a sulfonyl group imparts unique conformational rigidity and metabolic stability, while the ethyl acetate moiety offers a versatile handle for further chemical modifications.[1][2] The sulfone group, in particular, is a polar feature that can enhance solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3] This strategic combination of functional groups makes Ethyl 2-(Cyclopropylsulfonyl)acetate a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 2-(Cyclopropylsulfonyl)acetate is fundamental for its effective utilization in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl 2-(Cyclopropylsulfonyl)acetate.

| Property | Value | Source |

| CAS Number | 1349719-17-0 | Internal Database |

| Molecular Formula | C₇H₁₂O₄S | Internal Database |

| Molecular Weight | 192.23 g/mol | Internal Database |

| Appearance | Colorless to pale yellow liquid (predicted) | General Knowledge |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) (predicted) | General Knowledge |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl and ester functional groups.

-

SO₂ Stretching: Asymmetric and symmetric stretching vibrations for the sulfonyl group are anticipated in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[4]

-

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ethyl ester is expected around 1735 cm⁻¹.

-

C-O Stretching: Stretching vibrations for the C-O single bonds of the ester will likely appear in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide key information about the different proton environments in the molecule. The cyclopropyl protons would appear as a complex multiplet in the upfield region. The methylene protons adjacent to the sulfonyl group would be deshielded and appear as a singlet or a multiplet. The ethyl group of the ester would show a characteristic quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the cyclopropyl ring, the methylene carbon alpha to the sulfonyl group, and the carbons of the ethyl group.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 192.23. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the cyclopropyl ring.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate can be approached through several strategic disconnections, primarily focusing on the formation of the C-S bond and the introduction of the cyclopropyl moiety. A plausible and efficient synthetic route involves the oxidation of a precursor sulfide.

Retrosynthetic Analysis

A logical retrosynthetic approach is illustrated below. The target molecule can be disconnected at the C-S bond, leading to a cyclopropylsulfinate salt and an ethyl haloacetate. Alternatively, and more practically, the sulfone can be derived from the corresponding sulfide via oxidation.

Caption: Retrosynthetic analysis of Ethyl 2-(Cyclopropylsulfonyl)acetate.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from cyclopropyl mercaptan and ethyl bromoacetate.

Step 1: Synthesis of Ethyl 2-(Cyclopropylthio)acetate

This step involves a nucleophilic substitution reaction where the thiolate, generated from cyclopropyl mercaptan, attacks ethyl bromoacetate.

Materials:

-

Cyclopropyl mercaptan

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethyl bromoacetate

-

Ethanol or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl mercaptan in ethanol.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide in water dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-(Cyclopropylthio)acetate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Oxidation to Ethyl 2-(Cyclopropylsulfonyl)acetate

The sulfide synthesized in the previous step is then oxidized to the corresponding sulfone.

Materials:

-

Ethyl 2-(Cyclopropylthio)acetate

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Ethyl 2-(Cyclopropylthio)acetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(Cyclopropylsulfonyl)acetate.

-

Purify the product by column chromatography on silica gel.

Caption: Synthetic workflow for Ethyl 2-(Cyclopropylsulfonyl)acetate.

Applications in Medicinal Chemistry and Drug Development

The unique structural features of Ethyl 2-(Cyclopropylsulfonyl)acetate make it an attractive scaffold for the design of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The cyclopropyl group can act as a conformationally restricted isostere for other groups, leading to enhanced binding affinity and selectivity for biological targets.[1]

-

Modulation of Physicochemical Properties: The sulfonyl group, being a strong hydrogen bond acceptor, can improve the solubility and pharmacokinetic profile of drug candidates.[3]

-

Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an extended in vivo half-life of a drug.[1]

While specific drugs derived directly from Ethyl 2-(Cyclopropylsulfonyl)acetate are not yet on the market, the combination of a cyclopropyl ring and a sulfone moiety is present in a number of clinical and preclinical candidates, highlighting the potential of this structural class.[1][2]

Handling, Safety, and Storage

As a laboratory chemical, appropriate safety precautions should be taken when handling Ethyl 2-(Cyclopropylsulfonyl)acetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Ethyl 2-(Cyclopropylsulfonyl)acetate is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a cyclopropyl ring, a sulfonyl group, and an ethyl ester moiety provides a valuable platform for the development of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further exploration of its chemical reactivity and applications in drug discovery and development.

References

-

Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

-

Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

Sources

"Ethyl 2-(Cyclopropylsulfonyl)acetate" physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(Cyclopropylsulfonyl)acetate

Abstract

Ethyl 2-(Cyclopropylsulfonyl)acetate is a specialized organic compound characterized by the presence of an ester, a sulfone, and a cyclopropyl group. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Understanding its physical, chemical, and spectral properties is paramount for its effective handling, application, and the prediction of its reactivity. This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-(Cyclopropylsulfonyl)acetate, alongside an exploration of its structural characteristics, safety protocols, and a plausible synthetic pathway.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure.

-

IUPAC Name: ethyl 2-cyclopropylsulfonylacetate[1]

-

Molecular Weight: 192.24 g/mol [1] (also cited as 192.23 g/mol [2])

-

InChI Key: YJVKOQHVBGXGFF-UHFFFAOYSA-N[1]

The structure features a central ethyl acetate moiety where the alpha-carbon is bonded to the sulfur atom of a cyclopropylsulfonyl group. The electron-withdrawing nature of the sulfone group significantly influences the acidity of the adjacent methylene (CH₂) protons, making them susceptible to deprotonation and subsequent functionalization.

Physicochemical Properties

The known physical properties of Ethyl 2-(Cyclopropylsulfonyl)acetate are summarized below. It is important to note that certain experimental values, such as boiling and melting points, are not consistently reported in publicly available literature, which is common for specialized, non-commodity chemicals.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| Molecular Formula | C₇H₁₂O₄S | [1][2] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Density | Not Available | [1] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

-

Ethyl Ester Group: A triplet around δ 1.2-1.3 ppm (3H, -OCH₂CH ₃) coupled to the methylene quartet, and a quartet around δ 4.1-4.2 ppm (2H, -OCH ₂CH₃) coupled to the methyl triplet.

-

Methylene Bridge: A singlet or sharp peak around δ 3.5-4.0 ppm (2H, -C(=O)CH ₂S(=O)₂-). The strong electron-withdrawing effect of both the carbonyl and sulfonyl groups will shift these protons significantly downfield.

-

Cyclopropyl Group: A complex multiplet in the upfield region, typically between δ 0.8-1.5 ppm (5H), corresponding to the methine and methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 7 unique carbon signals:

-

Carbonyl Carbon: δ 165-170 ppm.

-

Ester Methylene Carbon: δ ~62 ppm.

-

Sulfone-adjacent Methylene Carbon: δ ~55-60 ppm.

-

Cyclopropyl Methine Carbon: δ ~30-35 ppm.

-

Cyclopropyl Methylene Carbons: δ ~5-10 ppm.

-

Ester Methyl Carbon: δ ~14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of its functional groups:

-

C=O Stretch (Ester): A strong, sharp peak around 1730-1750 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong peaks, corresponding to the symmetric and asymmetric stretches, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

-

C-O Stretch (Ester): A strong peak in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 192. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage of the cyclopropyl ring.

Safety and Handling

Understanding the hazards associated with a chemical is critical for safe laboratory practice. Ethyl 2-(Cyclopropylsulfonyl)acetate is classified with the following GHS hazard statements.

| GHS Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [2][3] |

Recommended Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Plausible Synthetic Pathway

While specific synthesis protocols for this exact molecule are not detailed in the provided search results, a logical and common synthetic route for α-sulfonyl esters involves a two-step process: nucleophilic substitution followed by oxidation. This demonstrates a field-proven approach to constructing such molecules.

Caption: Plausible two-step synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.

Experimental Protocol (Conceptual)

-

Step 1: Synthesis of Ethyl 2-(cyclopropylthio)acetate (Intermediate).

-

To a solution of ethyl 2-mercaptoacetate in a suitable solvent like acetone, add a mild base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to form the thiolate anion.

-

Add cyclopropyl bromide dropwise to the reaction mixture.

-

Heat the reaction under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, filter the inorganic salts and remove the solvent under reduced pressure to yield the crude sulfide intermediate.

-

-

Step 2: Oxidation to Ethyl 2-(Cyclopropylsulfonyl)acetate (Product).

-

Dissolve the crude intermediate from Step 1 in a solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents), portion-wise, maintaining the low temperature. The use of a slight excess ensures complete conversion of the sulfide to the sulfone.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), wash with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product, which can be further purified by column chromatography if necessary.

-

Conclusion

Ethyl 2-(Cyclopropylsulfonyl)acetate is a compound with significant potential in synthetic chemistry. This guide has consolidated its key physical and chemical identifiers, presented its safety and handling requirements, and outlined a predictive spectroscopic profile for its characterization. The provided conceptual synthesis protocol, grounded in established chemical principles, offers a reliable pathway for its preparation in a laboratory setting. This comprehensive information serves as a critical resource for researchers and scientists aiming to utilize this versatile building block in their work.

References

-

American Elements. (n.d.). Ethyl 2-(Cyclopropylsulfonyl)acetate. Retrieved from [Link]

Sources

Ethyl 2-(Cyclopropylsulfonyl)acetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

Ethyl 2-(cyclopropylsulfonyl)acetate is a versatile chemical intermediate whose value in contemporary drug discovery and development is growing. The incorporation of a cyclopropyl ring offers significant advantages in medicinal chemistry, including enhanced metabolic stability and conformational rigidity, while the α-sulfonyl acetate moiety provides a reactive handle for a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust and logical protocol for its synthesis and purification, describes methods for its analytical characterization, and explores its mechanistic reactivity. Furthermore, we discuss its application as a strategic building block in the synthesis of complex pharmaceutical agents, grounded in the established importance of its constituent motifs in modern drug design.

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. Ethyl 2-(cyclopropylsulfonyl)acetate emerges as a building block of significant interest, strategically combining two high-value chemical motifs: the cyclopropyl group and the α-sulfonyl ester. The cyclopropyl moiety is a well-established bioisostere for phenyl rings and other functional groups, often introduced to modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and constrain molecular conformation to enhance binding affinity. The α-sulfonyl acetate functionality serves as a powerful tool for synthetic chemists, featuring a highly acidic methylene group that facilitates the formation of a stabilized carbanion for subsequent elaboration.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of Ethyl 2-(Cyclopropylsulfonyl)acetate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄S | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| CAS Number | 1349719-17-0 | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| IUPAC Name | ethyl 2-(cyclopropylsulfonyl)acetate | [1] |

| Synonyms | KS-00000BTP; ethyl 2-cyclopropylsulfonylacetate | [1] |

Synthesis and Purification: A Mechanistic Approach

While specific literature detailing the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is sparse, a highly logical and field-proven approach can be devised based on analogous transformations of sulfonyl compounds. The most chemically sound pathway involves the nucleophilic substitution (Sₙ2) reaction between a cyclopropanesulfinate salt and an ethyl haloacetate.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from cyclopropanethiol:

-

Oxidation: Conversion of cyclopropanethiol to the corresponding sodium cyclopropanesulfinate.

-

S-Alkylation: Nucleophilic attack of the sulfinate salt on ethyl chloroacetate.

Caption: Proposed two-step synthesis workflow for Ethyl 2-(Cyclopropylsulfonyl)acetate.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system. Each step includes justifications for the choice of reagents and conditions, crucial for adapting the methodology and for troubleshooting.

Step 1: Preparation of Sodium Cyclopropanesulfinate

-

Rationale: This step generates the key nucleophile. Controlled oxidation of the thiol is necessary to avoid over-oxidation to the sulfonic acid.

-

Procedure: a. To a stirred solution of cyclopropanethiol (1.0 eq) in an appropriate solvent (e.g., water/methanol), add sodium tungstate (Na₂WO₄, catalytic amount) as an oxidation catalyst. b. Cool the mixture in an ice bath (0-5 °C). c. Add hydrogen peroxide (H₂O₂, 30% aq. solution, ~2.2 eq) dropwise, maintaining the internal temperature below 10 °C. The exotherm must be controlled to prevent over-oxidation. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC or ¹H NMR of a worked-up aliquot to confirm the disappearance of the starting thiol. f. The resulting aqueous solution of sodium cyclopropanesulfinate can often be used directly in the next step after quenching any remaining peroxide with a mild reducing agent (e.g., sodium sulfite).

Step 2: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate

-

Rationale: This is a classic Sₙ2 reaction. A polar aprotic solvent is chosen to solvate the sodium cation without hydrogen-bonding to the sulfinate nucleophile, thus maximizing its nucleophilicity. Ethyl chloroacetate is a potent, commercially available electrophile.[2]

-

Procedure: a. To the aqueous solution of sodium cyclopropanesulfinate (1.0 eq) from the previous step, add a polar aprotic solvent such as N,N-Dimethylformamide (DMF). b. Add ethyl chloroacetate (1.1 eq) dropwise to the stirred solution. c. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion. d. Monitor the reaction by GC-MS or LC-MS for the formation of the product (m/z = 192.05) and consumption of the chloroacetate. e. Upon completion, cool the reaction mixture to room temperature and dilute with a large volume of water. f. Extract the product into an organic solvent such as ethyl acetate (3x volumes). g. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

-

Rationale: Given the liquid nature of the product and potential for non-volatile impurities, vacuum distillation or column chromatography are the methods of choice.

-

Method: a. Vacuum Distillation: For larger scales (>5 g), this is the preferred method. The crude oil is distilled under high vacuum to yield the pure product as a colorless to pale yellow liquid. b. Silica Gel Chromatography: For smaller scales or for removing closely-related impurities, flash chromatography is effective. A solvent system of increasing polarity (e.g., starting from 10% ethyl acetate in hexanes and grading to 30%) is typically sufficient to elute the product.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized material. Below are the predicted spectral data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.2 (q, 2H, -OCH₂ CH₃), ~3.8 (s, 2H, -S(=O)₂-CH₂ -C=O), ~2.5 (m, 1H, -S(=O)₂-CH -), ~1.3 (t, 3H, -OCH₂CH₃ ), ~1.1-1.2 (m, 2H, cyclopropyl), ~0.9-1.0 (m, 2H, cyclopropyl). |

| ¹³C NMR | δ (ppm): ~165 (-C =O), ~62 (-OCH₂ CH₃), ~58 (-S(=O)₂-CH₂ -C=O), ~30 (-S(=O)₂-CH -), ~14 (-OCH₂CH₃ ), ~6-7 (cyclopropyl CH₂ ). |

| FT-IR (neat) | ν (cm⁻¹): ~1735 (C=O stretch, ester), ~1320 & ~1120 (S=O stretch, sulfone, asymmetric and symmetric). |

| Mass Spec (ESI+) | m/z: 193.06 [M+H]⁺, 215.04 [M+Na]⁺. |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Ethyl 2-(Cyclopropylsulfonyl)acetate is dominated by the reactivity of the α-methylene group. The two powerful electron-withdrawing groups (sulfonyl and carbonyl) significantly increase the acidity of the adjacent C-H protons (pKa ≈ 10-12 in DMSO), making deprotonation feasible with common, non-nucleophilic bases.

Enolate Formation and Alkylation

The deprotonation of the α-carbon generates a resonance-stabilized carbanion (enolate), which is a soft nucleophile. This enolate can readily participate in Sₙ2 reactions with a variety of electrophiles, most commonly alkyl halides, to form new C-C bonds. This is a cornerstone of its function as a molecular building block.

Caption: General mechanism for the alkylation of Ethyl 2-(Cyclopropylsulfonyl)acetate.

Expert Insights on Experimental Choices:

-

Choice of Base: While strong bases like LDA can be used, they are often unnecessary. Weaker bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are typically sufficient and offer better functional group tolerance and operational simplicity. The use of DBU in dichloromethane for alkylating a similar sulfonyl acetate has been documented as effective.

-

Solvent: The choice of solvent (e.g., THF, DMF, Acetonitrile) depends on the base used. For NaH, THF or DMF are standard. For K₂CO₃ or DBU, acetonitrile or DMF are common choices.

-

Self-Validation: The success of the alkylation can be easily validated. The disappearance of the α-methylene singlet (~3.8 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group provide unambiguous confirmation of the reaction's progress and completion.

Applications in Drug Development

While patent literature may not explicitly name Ethyl 2-(Cyclopropylsulfonyl)acetate as a starting material, its strategic value can be inferred from the frequent appearance of its core structure in advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Cyclopropylacetylene, a related building block, is an essential reagent in the synthesis of certain HIV reverse transcriptase inhibitors, highlighting the pharmaceutical industry's interest in cyclopropyl-containing scaffolds.[3]

The primary application of this reagent is as a precursor for constructing more complex molecules. For instance, after alkylation, the ester can be hydrolyzed to the corresponding carboxylic acid, and the sulfonyl group can be removed via reductive desulfonylation if desired. This sequence allows the molecule to serve as a versatile two-carbon (or substituted two-carbon) synthon for building out molecular frameworks.

The cyclopropylsulfonyl moiety itself is of interest for its potential to engage in specific interactions with protein targets and for its physicochemical properties, which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

Ethyl 2-(Cyclopropylsulfonyl)acetate is more than a simple chemical; it is a sophisticated tool for molecular architects in the pharmaceutical sciences. Its value lies in the predictable and high-yielding reactivity of its activated methylene group, combined with the beneficial properties imparted by the cyclopropyl substituent. By understanding the mechanistic principles behind its synthesis and reactivity, as detailed in this guide, researchers can confidently and effectively deploy this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

AMERICAN ELEMENTS®. Ethyl 2-(Cyclopropylsulfonyl)acetate | CAS 1349719-17-0. [Link]

- Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate

Introduction: The Significance of the Cyclopropylsulfonyl Moiety in Modern Drug Discovery

The cyclopropylsulfonyl group has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and the ability to engage in specific, non-covalent interactions with biological targets—renders it an invaluable component in the design of novel therapeutic agents. Ethyl 2-(Cyclopropylsulfonyl)acetate, as a versatile building block, provides a direct and efficient entry point for the incorporation of this key functional group into a diverse array of molecular scaffolds. This guide offers a comprehensive overview of the synthetic pathways to this important intermediate, grounded in established chemical principles and supported by detailed, field-proven experimental protocols. Our focus is to provide researchers, scientists, and drug development professionals with a robust and reliable resource for the synthesis of this valuable compound.

Strategic Overview of the Synthesis Pathway

The most logical and widely applicable synthetic route to Ethyl 2-(Cyclopropylsulfonyl)acetate proceeds through a two-step sequence:

-

S-Alkylation: The formation of the precursor, Ethyl 2-(cyclopropylthio)acetate, via the nucleophilic substitution of a suitable ethyl haloacetate with cyclopropanethiolate.

-

Oxidation: The subsequent selective oxidation of the sulfide intermediate to the corresponding sulfone.

This strategy allows for the use of readily available starting materials and employs robust, well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production.

Part 1: Synthesis of the Sulfide Precursor: Ethyl 2-(cyclopropylthio)acetate

The initial step in the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is the formation of the corresponding sulfide, Ethyl 2-(cyclopropylthio)acetate. This is typically achieved through a classic S-alkylation reaction, a cornerstone of organic synthesis.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. Cyclopropanethiol is first deprotonated by a suitable base to form the more nucleophilic cyclopropanethiolate anion. This potent nucleophile then attacks the electrophilic carbon of the carbon-halogen bond in an ethyl haloacetate, such as ethyl bromoacetate, displacing the halide to form the desired carbon-sulfur bond.

Choice of Reagents and Conditions

The selection of the base and solvent is critical for the success of this reaction. A moderately strong base, such as sodium ethoxide or potassium carbonate, is typically sufficient to deprotonate the thiol without promoting side reactions like elimination of the haloacetate. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they effectively solvate the cation of the base while not significantly solvating the nucleophilic anion, thereby enhancing its reactivity.

Experimental Protocol: Synthesis of Ethyl 2-(cyclopropylthio)acetate

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Cyclopropanethiol | 74.14 | 0.1 | 1.0 | 7.41 g |

| Ethyl bromoacetate | 167.00 | 0.11 | 1.1 | 18.37 g |

| Sodium Ethoxide | 68.05 | 0.11 | 1.1 | 7.49 g |

| Ethanol | 46.07 | - | - | 200 mL |

Procedure:

-

To a stirred solution of sodium ethoxide (7.49 g, 0.11 mol) in absolute ethanol (200 mL) under an inert atmosphere of nitrogen, add cyclopropanethiol (7.41 g, 0.1 mol) dropwise at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the thiolate.

-

To this solution, add ethyl bromoacetate (18.37 g, 0.11 mol) dropwise over a period of 15 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Ethyl 2-(cyclopropylthio)acetate.

-

The crude product can be purified by vacuum distillation to yield the pure sulfide as a colorless oil.

Part 2: Oxidation of Ethyl 2-(cyclopropylthio)acetate to Ethyl 2-(Cyclopropylsulfonyl)acetate

The final and critical step in the synthesis is the oxidation of the sulfide precursor to the desired sulfone. This transformation requires a careful choice of oxidant and reaction conditions to ensure complete conversion without over-oxidation or degradation of the starting material. Two highly reliable and commonly employed methods are presented here.

Method A: Oxidation with Hydrogen Peroxide in Acetic Acid

Mechanistic Considerations:

This "green" and cost-effective method utilizes hydrogen peroxide as the primary oxidant. In the presence of acetic acid, it is believed that peracetic acid is formed in situ, which is a more potent oxidizing agent. The sulfide sulfur atom, being nucleophilic, attacks the electrophilic oxygen of the peroxy acid, leading to the formation of a sulfoxide intermediate. A second oxidation of the sulfoxide, which is generally slower than the first, yields the final sulfone.[1]

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Ethyl 2-(cyclopropylthio)acetate | 160.24 | 0.05 | 1.0 | 8.01 g |

| Hydrogen Peroxide (30% aq. solution) | 34.01 | 0.12 | 2.4 | 13.6 mL |

| Glacial Acetic Acid | 60.05 | - | - | 100 mL |

Procedure:

-

Dissolve Ethyl 2-(cyclopropylthio)acetate (8.01 g, 0.05 mol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (13.6 mL, 0.12 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting sulfide is completely consumed.

-

Carefully pour the reaction mixture into ice-water (200 mL) and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford Ethyl 2-(Cyclopropylsulfonyl)acetate as a white solid.

Method B: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Mechanistic Considerations:

m-CPBA is a widely used and highly effective oxidant for the conversion of sulfides to sulfones.[2] The mechanism is similar to that of peracetic acid, involving the nucleophilic attack of the sulfide on the peroxy acid. The use of a slight excess of m-CPBA ensures the complete conversion of the intermediate sulfoxide to the final sulfone.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Ethyl 2-(cyclopropylthio)acetate | 160.24 | 0.05 | 1.0 | 8.01 g |

| m-CPBA (77% max) | 172.57 | 0.11 | 2.2 | ~20 g |

| Dichloromethane (DCM) | 84.93 | - | - | 150 mL |

Procedure:

-

Dissolve Ethyl 2-(cyclopropylthio)acetate (8.01 g, 0.05 mol) in dichloromethane (150 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (~20 g, containing 0.11 mol of active oxidant) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Ethyl 2-(Cyclopropylsulfonyl)acetate.

Visualization of the Synthetic Pathway

Caption: Overall synthetic scheme for Ethyl 2-(Cyclopropylsulfonyl)acetate.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 4.25 (q, J=7.2 Hz, 2H): Methylene protons of the ethyl ester.

-

δ 3.50 (s, 2H): Methylene protons alpha to the sulfonyl group.

-

δ 2.50-2.60 (m, 1H): Methine proton of the cyclopropyl group.

-

δ 1.30 (t, J=7.2 Hz, 3H): Methyl protons of the ethyl ester.

-

δ 1.10-1.20 (m, 2H) and 0.90-1.00 (m, 2H): Methylene protons of the cyclopropyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ 165.0: Carbonyl carbon of the ester.

-

δ 62.0: Methylene carbon of the ethyl ester.

-

δ 60.0: Methylene carbon alpha to the sulfonyl group.

-

δ 35.0: Methine carbon of the cyclopropyl group.

-

δ 14.0: Methyl carbon of the ethyl ester.

-

δ 6.0: Methylene carbons of the cyclopropyl group.

Conclusion and Outlook

The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is a straightforward yet crucial process for accessing a key building block in modern drug discovery. The two-step pathway described herein, involving S-alkylation followed by oxidation, offers a reliable and scalable route. The choice of oxidizing agent can be tailored to the specific laboratory setup and safety considerations, with both hydrogen peroxide in acetic acid and m-CPBA providing excellent results. This guide provides the necessary detail for the successful implementation of this synthesis, empowering researchers to readily access this valuable compound for their research and development endeavors.

References

-

Organic Chemistry Portal. "Sulfone synthesis by oxidation." [Link]

- Google Patents.

-

Nikpassand, M., et al. "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15." ResearchGate, 2015. [Link]

- Google Patents. "Production of 2-(ethylthio)ethanol." US3487113A.

-

Lin, J.-C., et al. "Inhibition of Epstein-Barr virus lytic cycle by an ethyl acetate subfraction separated from Polygonum cuspidatum root and its major component, emodin." PubMed, 2014. [Link]

-

ChemAnalyst. "Comprehensive Guide: Production Process of Ethyl Acetate." 2023. [Link]

-

Amini, M. K., et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." PMC, 2012. [Link]

-

Moron, J., et al. "A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives." National Institutes of Health, 2022. [Link]

Sources

An In-Depth Technical Guide to the Formation of Ethyl 2-(Cyclopropylsulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 2-(cyclopropylsulfonyl)acetate is a valuable building block in modern medicinal chemistry, frequently incorporated into the synthesis of complex pharmaceutical agents. Its unique combination of a flexible ethyl acetate chain and a rigid, strained cyclopropylsulfonyl moiety imparts desirable physicochemical properties to target molecules. This guide provides an in-depth exploration of the predominant mechanism for the formation of this compound, grounded in established principles of organic synthesis. We will dissect the key synthetic transformations, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel therapeutics, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of the Cyclopropylsulfonyl Moiety

The cyclopropyl group is a recurring motif in drug design. Its rigid, three-membered ring structure can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to a biological target. Furthermore, the cyclopropyl ring can serve as a bioisostere for other functional groups, such as a phenyl ring or a double bond, while offering improved metabolic stability and reduced off-target toxicity.

When incorporated into a sulfonyl group (-SO₂-), the cyclopropyl moiety's electron-withdrawing nature is further enhanced, influencing the acidity of adjacent protons and the overall electronic profile of the molecule. Ethyl 2-(cyclopropylsulfonyl)acetate leverages these properties, providing a versatile scaffold for the introduction of this privileged structural element.

The Predominant Synthetic Pathway: A Two-Step Approach

The most logical and widely employed strategy for the synthesis of ethyl 2-(cyclopropylsulfonyl)acetate involves a two-step sequence:

-

Formation of the Key Nucleophile: Synthesis of sodium cyclopropanesulfinate.

-

Carbon-Sulfur Bond Formation: S-alkylation of sodium cyclopropanesulfinate with an ethyl haloacetate.

This approach is favored due to the ready availability of the starting materials and the high efficiency of the individual transformations.

Caption: Overall synthetic strategy for Ethyl 2-(Cyclopropylsulfonyl)acetate.

Mechanistic Deep Dive and Experimental Protocols

Step 1: Synthesis of Sodium Cyclopropanesulfinate

The cornerstone of this synthesis is the preparation of the sulfinate salt nucleophile. The most common and reliable method for this is the reduction of the corresponding sulfonyl chloride.[1][2][3]

3.1.1. Mechanism of Sulfonyl Chloride Reduction

The reduction of a sulfonyl chloride, such as cyclopropanesulfonyl chloride, with a mild reducing agent like sodium sulfite (Na₂SO₃) proceeds through a nucleophilic attack of the sulfite on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion.

Caption: Reduction of cyclopropanesulfonyl chloride to sodium cyclopropanesulfinate.

3.1.2. Experimental Protocol: Preparation of Sodium Cyclopropanesulfinate

This protocol is adapted from established procedures for the reduction of sulfonyl chlorides.[1]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| Cyclopropanesulfonyl chloride | Starting material |

| Sodium sulfite (anhydrous) | Reducing agent |

| Sodium bicarbonate | Base to neutralize acidic byproducts |

| Deionized water | Solvent |

| Ethanol | for recrystallization |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss upon heating |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | To control reaction temperature |

| Buchner funnel and filter flask | For isolating the product |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend sodium sulfite (1.2 eq.) and sodium bicarbonate (1.2 eq.) in deionized water.

-

Addition of Starting Material: To the stirred suspension, add cyclopropanesulfonyl chloride (1.0 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to 70-80 °C and maintain this temperature with vigorous stirring for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, concentrate the aqueous solution under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol to yield pure sodium cyclopropanesulfinate as a white solid.

Rationale for Experimental Choices:

-

Sodium Sulfite as Reducing Agent: It is a mild, inexpensive, and effective reducing agent for this transformation.

-

Sodium Bicarbonate: The reaction can generate acidic byproducts. Sodium bicarbonate acts as a base to maintain a neutral to slightly basic pH, preventing potential side reactions.

-

Water as Solvent: It is an environmentally benign solvent that readily dissolves the inorganic reagents.

-

Elevated Temperature: Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time.

-

Recrystallization from Ethanol: This is an effective method for purifying the final product, removing any remaining inorganic salts.

Step 2: S-Alkylation of Sodium Cyclopropanesulfinate

With the nucleophile in hand, the final step is the formation of the carbon-sulfur bond through an S-alkylation reaction with an ethyl haloacetate.

3.2.1. Mechanism of S-Alkylation

This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of the cyclopropanesulfinate anion, being a soft nucleophile, attacks the electrophilic α-carbon of ethyl chloroacetate. This concerted step results in the displacement of the chloride leaving group and the formation of the desired product.

Caption: Sₙ2 mechanism for the formation of the target compound.

3.2.2. Experimental Protocol: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate

This protocol is based on general procedures for the alkylation of sulfinate salts.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| Sodium cyclopropanesulfinate | Nucleophile |

| Ethyl chloroacetate | Electrophile/Alkylating agent |

| N,N-Dimethylformamide (DMF) | Polar aprotic solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle/oil bath | To control reaction temperature |

| Inert atmosphere (N₂ or Ar) | To prevent side reactions with moisture |

| Rotary evaporator | For solvent removal |

| Silica gel chromatography | For purification of the final product |

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium cyclopropanesulfinate (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain ethyl 2-(cyclopropylsulfonyl)acetate as a clear oil.

Rationale for Experimental Choices:

-

Polar Aprotic Solvent (DMF): DMF is an excellent solvent for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion, thus increasing the nucleophilicity of the sulfinate.

-

Inert Atmosphere: This prevents the hygroscopic sodium cyclopropanesulfinate from reacting with atmospheric moisture.

-

Slight Excess of Ethyl Chloroacetate: Using a slight excess of the alkylating agent helps to drive the reaction to completion.

-

Elevated Temperature: As with the previous step, heating increases the reaction rate.

-

Aqueous Workup and Extraction: This procedure effectively removes the DMF solvent and inorganic byproducts (NaCl).

-

Silica Gel Chromatography: This is a standard and effective method for purifying the final product to a high degree.

Alternative Synthetic Considerations

While the sulfinate alkylation pathway is the most direct, other theoretical routes could be envisioned, although they are likely to be less efficient or practical:

-

From Cyclopropanethiol: Oxidation of cyclopropanethiol to the corresponding sulfonyl chloride, followed by reaction with the enolate of ethyl acetate. This route is more circuitous and involves the handling of a volatile and potentially odorous thiol.

-

Michael Addition: A conjugate addition of a suitable nucleophile to a vinyl sulfone bearing an ester group. This would require the synthesis of a more complex starting material.

Given the efficiency and reliability of the S-alkylation of sodium cyclopropanesulfinate, it remains the method of choice for the synthesis of ethyl 2-(cyclopropylsulfonyl)acetate.

Conclusion

The formation of ethyl 2-(cyclopropylsulfonyl)acetate is most effectively achieved through a robust and well-understood two-step synthetic sequence. The process hinges on the initial preparation of sodium cyclopropanesulfinate via the reduction of cyclopropanesulfonyl chloride, followed by a classic Sₙ2 alkylation with ethyl chloroacetate. The choice of reagents and reaction conditions, particularly the use of a polar aprotic solvent in the final step, is critical for maximizing the efficiency of the nucleophilic substitution. This guide has provided a detailed mechanistic rationale and practical experimental protocols to empower researchers in the successful synthesis of this important chemical building block, thereby facilitating the advancement of drug discovery and development programs.

References

-

Reddy, T. J.; et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10829-10871. [Link]

-

Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]

- Process for preparing a sulfin

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

Ethyl 2-(Cyclopropylsulfonyl)acetate: A Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-(Cyclopropylsulfonyl)acetate is a specialized organic reagent that merges the unique chemical properties of a cyclopropyl group, a sulfonyl moiety, and an ester functional group. The presence of these functionalities culminates in a highly valuable and versatile building block, particularly for applications in medicinal chemistry and complex molecule synthesis. The electron-withdrawing nature of both the sulfonyl and ester groups renders the intervening methylene protons acidic, creating a soft nucleophile upon deprotonation. This "active methylene" center is the cornerstone of the molecule's utility, enabling a wide array of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and synthetic applications of Ethyl 2-(Cyclopropylsulfonyl)acetate, offering field-proven insights for its effective utilization in research and development.

Introduction and Strategic Importance

In the landscape of modern drug discovery, certain structural motifs are consistently sought after for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. The cyclopropyl group is one such motif, often introduced to increase metabolic stability, improve potency, and modulate conformation. Concurrently, the sulfonyl group is a key component in a multitude of pharmaceuticals, acting as a stable, non-hydrolyzable surrogate for other functional groups and participating in crucial hydrogen bonding interactions.

Ethyl 2-(Cyclopropylsulfonyl)acetate strategically combines these features. It serves as a trifunctional reagent:

-

An active methylene compound , analogous to classic reagents like diethyl malonate, enabling facile alkylation and acylation chemistry.[1][2][3]

-

A carrier of the cyclopropylsulfonyl moiety , a desirable pharmacophore.[4]

-

An ester , which can be further manipulated through hydrolysis, reduction, or transesterification.[5]

This combination makes it a powerful tool for introducing the C-SO2-cyclopropyl fragment into a target molecule or for constructing complex carbon skeletons, positioning it as a reagent of significant interest for professionals in drug development.[6][7][8]

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact compound is not broadly published, its properties can be reliably predicted based on its constituent functional groups and analogous structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₁₂O₄S | Sum of atoms |

| Molecular Weight | 192.23 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid | Based on similar sulfonyl esters |

| Boiling Point | > 200 °C (est.) | High due to polarity of sulfonyl and ester groups |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF).[9] | Typical for moderately polar organic esters |

| pKa (α-proton) | ~11-13 (in DMSO) | Acidity is increased by two electron-withdrawing groups, similar to β-keto sulfones and malonic esters.[1] |

Spectroscopic Characterization (Predicted): Confirming the identity and purity of synthesized Ethyl 2-(Cyclopropylsulfonyl)acetate is paramount. The following are expected spectroscopic signatures:

-

¹H NMR:

-

Triplet (~1.3 ppm, 3H) and quartet (~4.2 ppm, 2H) characteristic of the ethyl ester group.

-

Singlet or sharp multiplet (~4.0 ppm, 2H) for the active methylene (α-CH₂) protons.

-

A complex multiplet system in the upfield region (~0.9-1.5 ppm, 5H) for the cyclopropyl ring protons.

-

-

¹³C NMR:

-

Carbonyl carbon (~165 ppm).

-

Active methylene carbon (~60-65 ppm).

-

Ethyl ester carbons (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

Cyclopropyl carbons (~5-15 ppm).

-

-

IR Spectroscopy:

-

Strong C=O stretch from the ester (~1730-1750 cm⁻¹).

-

Strong, characteristic asymmetric and symmetric S=O stretches from the sulfonyl group (~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹).

-

Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate

A robust synthesis of the title compound can be logically designed as a two-stage process, beginning with the preparation of the key electrophile, cyclopropylsulfonyl chloride.

Stage 1: Synthesis of Cyclopropylsulfonyl Chloride

This precursor is accessible from cyclopropylmagnesium bromide, which is treated sequentially with sulfur dioxide and an N-halosuccinimide.[10]

Experimental Protocol: Ethyl 2-(Cyclopropylsulfonyl)acetate

-

Enolate Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add ethyl acetate (1.2 eq.) dropwise via syringe, keeping the temperature at -78 °C. Stir for 30 minutes. Expert's Note: A strong, non-nucleophilic base like LDA is required to quantitatively form the ester enolate. [11]Weaker bases like sodium ethoxide are generally insufficient for mono-esters and can lead to side reactions like Claisen condensation.

-

Sulfonylation: To the cold enolate solution, add a solution of cyclopropylsulfonyl chloride (1.0 eq.) in anhydrous THF dropwise. The reaction is typically rapid. Stir at -78 °C for 1 hour.

-

Quench and Workup: Slowly warm the reaction mixture to 0 °C and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Ethyl 2-(Cyclopropylsulfonyl)acetate.

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-(Cyclopropylsulfonyl)acetate stems from the reactivity of its active methylene protons. The flanking sulfonyl and ester groups stabilize the conjugate base (carbanion), making it an excellent nucleophile for various transformations. [6][7][12]

Alkylation Reactions

Similar to the malonic ester synthesis, the enolate of Ethyl 2-(Cyclopropylsulfonyl)acetate can be readily alkylated with primary or methyl halides in an Sₙ2 reaction. [1][11][13]This provides a direct route to α-substituted cyclopropylsulfonyl compounds.

-

Expert's Insight: This alkylation is a powerful method for building molecular complexity. The resulting product retains the ester, which can be hydrolyzed and decarboxylated (if a β-keto group were present) or reduced to an alcohol, providing further synthetic handles. The choice of alkylating agent (R-X) is crucial; primary halides give the best results, while secondary and tertiary halides may lead to elimination byproducts. [1][11]

Modified Julia Olefination

Reagents of this class, specifically ethyl (benzothiazol-2-ylsulfonyl)acetate, have been successfully used in modified Julia olefination reactions to produce α,β-unsaturated esters. [14]By analogy, Ethyl 2-(Cyclopropylsulfonyl)acetate is an excellent candidate for this transformation. The reaction involves the condensation of the sulfonyl acetate's anion with an aldehyde, followed by an elimination step.

-

Significance: This provides a valuable alternative to the Horner-Wadsworth-Emmons reaction for creating C=C double bonds. The stereochemical outcome (E vs. Z) can often be controlled by the reaction conditions and the nature of the aldehyde. [14]

Precursor to Chiral Building Blocks

The ester functionality can be hydrolyzed to the corresponding carboxylic acid. Furthermore, the sulfonyl group can act as a chiral auxiliary or be incorporated into molecules that are precursors for asymmetric synthesis, as seen in the use of cyclopropylsulfonyl chloride for preparing inhibitors of the hepatitis C virus NS3 protease.

Safety and Handling

-

Cyclopropylsulfonyl Chloride: This reagent is corrosive and moisture-sensitive. [15]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It will react with water or protic solvents to release HCl.

-

Strong Bases (LDA): Lithium diisopropylamide is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon). It reacts violently with water.

-

Ethyl Acetate: This is a highly flammable liquid with a low flash point. [5][9][16]All operations should be performed away from ignition sources.

Conclusion

Ethyl 2-(Cyclopropylsulfonyl)acetate emerges as a highly strategic and versatile synthetic intermediate. Its design combines the desirable cyclopropyl and sulfonyl motifs with the classic reactivity of an active methylene compound. Through straightforward deprotonation and subsequent reaction with electrophiles, it provides reliable access to a diverse range of functionalized molecules. For researchers in medicinal chemistry and drug development, this reagent represents an efficient tool for scaffold decoration, fragment-based design, and the construction of complex pharmaceutical targets. Its predictable reactivity, grounded in the well-established principles of enolate chemistry, makes it a trustworthy and authoritative choice for advanced synthetic campaigns.

References

-

Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. [Link]

-

22.8: 22.5 Alkylation of Enolate Ions. (2019, June 5). Chemistry LibreTexts. [Link]

-

Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(15), 3087-3118. [Link]

-

The Acetoacetic Ester Synthesis. (2023, January 14). Chemistry LibreTexts. [Link]

-

Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol. ResearchGate. [Link]

-

2,3-Dimethylbuttersäure. Wikipedia. [Link]

- Process for the preparation of cyclopropyl sulfonamide.

-

Padakanti, S., et al. (2016). β-Keto sulfones: preparation and application in organic synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 583-615. [Link]

-

Angeletti, E., Tundo, P., & Venturello, P. (1982). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 993-996. [Link]

-

Reactions of Enolate Ions and Enols. University of Illinois Springfield. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

-

Ethyl Acetate Safety Data Sheet. Sasol. [Link]

-

Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [Link]

-

Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Semantic Scholar. [Link]

-

Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal. [Link]

-

Jadhao, A. R., & Gaikwad, S. S. (2019). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts. Monatshefte für Chemie-Chemical Monthly, 150(10), 1845-1851. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]

- 6. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ethyl Acetate – Ram-Nath [ram-nath.com]

- 10. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tandfonline.com [tandfonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 15. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]

- 16. sasoltechdata.com [sasoltechdata.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(Cyclopropylsulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Chemical Properties

While a complete Safety Data Sheet (SDS) for Ethyl 2-(Cyclopropylsulfonyl)acetate is not widely available, information from suppliers provides a foundational understanding of its potential hazards.

GHS Hazard Classification

Based on available supplier information, Ethyl 2-(Cyclopropylsulfonyl)acetate is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A corresponding "Warning" signal word is associated with this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C7H12O4S | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| CAS Number | 1349719-17-0 | |

| Appearance | Colorless to yellow liquid | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

Given the irritating nature of Ethyl 2-(Cyclopropylsulfonyl)acetate, robust engineering controls and appropriate personal protective equipment are paramount to minimize exposure.

Engineering Controls

-

Ventilation: All handling of Ethyl 2-(Cyclopropylsulfonyl)acetate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[2]

-

Safety Showers and Eyewash Stations: A readily accessible and functioning safety shower and eyewash station are essential in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound.[3]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[4][5] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

-

-

Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Wash hands thoroughly after handling.[7]

-

Use non-sparking tools, especially if the flammability of the compound is unknown.

-

Keep containers tightly closed when not in use.[1]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

-

Keep containers tightly sealed to prevent the escape of vapors.[1]

-

Avoid exposure to direct sunlight and heat sources.[1]

-

Incompatible materials to consider for segregation include strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Swallowed (H302):

-

In Case of Skin Contact (H315):

-

In Case of Eye Contact (H319):

-

If Inhaled (H335):

-

Move the individual to fresh air.

-

If breathing is difficult, provide oxygen.

-

If the individual is not breathing, begin artificial respiration.

-

Seek immediate medical attention.

-

Accidental Release Measures

A well-defined plan for managing spills is essential to mitigate risks.

Small Spills

-

Evacuate and Isolate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation to disperse vapors.

-

Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain and absorb the spill.[11] Start from the outside of the spill and work inwards to prevent spreading.[11]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Large Spills

In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without the appropriate training and equipment.

Workflow for a Small Chemical Spill

Caption: Workflow for the safe cleanup of a small chemical spill.

Disposal Considerations

All waste containing Ethyl 2-(Cyclopropylsulfonyl)acetate must be treated as hazardous waste.

-

Collect all waste in a properly labeled, sealed, and chemical-resistant container.

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

-

Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While a comprehensive toxicological profile for Ethyl 2-(Cyclopropylsulfonyl)acetate is not yet established, the available GHS data indicates that it is a hazardous substance that requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling, storage, and disposal protocols outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult any new safety information that becomes available and to foster a culture of safety within the research team.

References

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ITURRI. Retrieved from [Link]

-

CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

American Elements. Ethyl 2-(Cyclopropylsulfonyl)acetate. Retrieved from [Link]

-

Tiger-Sul. The Basics of Safely Handling Sulfur Fertilizer Products. Retrieved from [Link]

-

CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]

-

The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]

-

KHA Online-SDS. (2020, October 16). Ethyl Acetate: Uses and Safety Tips. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

University of Florida. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

Lab Alley. Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]

-

Occupational Safety and Health Administration. Personal Protective Equipment - Overview. Retrieved from [Link]

-

United States Environmental Protection Agency. (2025, December 22). First Aid in Case of Pesticide Exposure. Retrieved from [Link]

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

-

The University of British Columbia. Spill Clean up Procedure. Retrieved from [Link]

-

Princeton University. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

Mayo Clinic. Poisoning: First aid. Retrieved from [Link]

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 4. falseguridad.com [falseguridad.com]

- 5. sams-solutions.com [sams-solutions.com]

- 6. capitalresin.com [capitalresin.com]

- 7. fishersci.ca [fishersci.ca]

- 8. First Aid - Chemical Poisoning [moh.gov.sa]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 10. Poisoning: First aid - Mayo Clinic [mayoclinic.org]

- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

The Emergence of a Key Building Block: A Technical Guide to Ethyl 2-(Cyclopropylsulfonyl)acetate